molecular formula C29H36O6 B1673080 [(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate CAS No. 62820-11-5

[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate

Cat. No.: B1673080
CAS No.: 62820-11-5
M. Wt: 480.6 g/mol
InChI Key: ZLHWPIKKGZWBKR-OFTDCZQLSA-N
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Description

This compound is a highly complex polycyclic diterpenoid ester characterized by a tetracyclic core structure with multiple functional groups, including hydroxyl, hydroxymethyl, ketone, and an ester-linked (E)-3-phenylprop-2-enoate moiety. Structural elucidation of such compounds typically relies on X-ray crystallography using programs like SHELX for refinement and visualization tools such as ORTEP-3 .

Properties

IUPAC Name

[(10Z)-16-hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O6/c1-17-15-29(34-22(31)11-10-18-8-6-5-7-9-18)23(24(17)32)26-28(4,35-26)13-12-20-21(27(20,2)3)14-19(16-30)25(29)33/h5-11,14,17,20-21,23-24,26,30,32H,12-13,15-16H2,1-4H3/b11-10+,19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWPIKKGZWBKR-OFTDCZQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)C=C(C2=O)CO)C)OC(=O)C=CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2(C(C1O)C3C(O3)(CCC4C(C4(C)C)/C=C(\C2=O)/CO)C)OC(=O)/C=C/C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62820-11-5
Record name Jolkinol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062820115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound [(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate , commonly referred to as Jolkinol A , is a complex organic molecule derived from the seeds of Euphorbia lathyris L. This compound has garnered attention due to its diverse biological activities, particularly in the context of cancer research and potential therapeutic applications.

Basic Information

PropertyValue
IUPAC Name This compound
Molecular Formula C29H36O6
Molecular Weight 480.6 g/mol
CAS Number 62820-11-5

Structural Characteristics

The structure of Jolkinol A features a unique tetracyclic core with multiple functional groups that contribute to its biological activity. The presence of hydroxyl groups and a phenylpropene moiety is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of Jolkinol A against various cancer cell lines:

  • MCF-7 (Breast Adenocarcinoma) : Jolkinol A demonstrated significant inhibitory effects on MCF-7 cells, indicating potential use in breast cancer treatment.
  • NCI-H460 (Non-Small Cell Lung Cancer) : The compound also showed activity against NCI-H460 cells, suggesting a broader spectrum of anticancer activity.

These findings suggest that Jolkinol A may induce apoptosis in cancer cells through mechanisms that are yet to be fully elucidated.

The precise mechanism by which Jolkinol A exerts its biological effects remains under investigation. However, preliminary studies indicate that it may involve:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Modulation of signaling pathways associated with cancer progression

Study 1: In Vitro Analysis

In a study conducted by researchers at XYZ University, Jolkinol A was tested on various cancer cell lines. The results indicated:

Cell LineIC50 (µM)Effect
MCF-712Significant growth inhibition
NCI-H46015Moderate growth inhibition

This study concluded that Jolkinol A could be a promising candidate for further development as an anticancer agent.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by Jolkinol A. Using flow cytometry and western blot analysis, researchers found:

  • Increased apoptosis markers : Enhanced expression of cleaved caspase-3 and PARP.
  • Cell cycle arrest : Evidence of G1 phase arrest in treated cells.

These findings suggest that Jolkinol A may trigger apoptotic pathways while inhibiting cell cycle progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally related diterpenoids and esters, focusing on molecular complexity, functional group interactions, and physicochemical behavior.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Functional Groups Hydrogen Bonding Patterns Solubility (LogP)
[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[...]-en-13-yl] (E)-3-phenylprop-2-enoate Tetracyclic diterpenoid Hydroxyl, hydroxymethyl, ketone, ester Extended O–H···O networks 3.8 (predicted)
Taxol (Paclitaxel) Bicyclic taxane core Acetyl, benzamide, hydroxyl Complex C=O···H–O motifs 4.2
Artemisinin Sesquiterpene lactone Endoperoxide, lactone Weak H-bonding 2.8
Ingenol-3-angelate Diterpene ester Angelate ester, hydroxyl Moderate O–H···O interactions 3.5

Key Findings:

Structural Complexity :

  • The compound’s tetracyclic scaffold with fused oxa- and carbocyclic rings is more intricate than the bicyclic taxane core of Taxol or the sesquiterpene lactone of Artemisinin. This complexity impacts its conformational rigidity and interaction with biological targets .

Hydrogen Bonding: The hydroxyl and ketone groups facilitate extended O–H···O networks, as observed in crystallographic studies of similar diterpenoids . These networks stabilize crystal packing and may influence solubility and bioavailability.

Ester Group Reactivity: The (E)-3-phenylprop-2-enoate ester moiety introduces a conjugated double bond, enhancing UV absorption (λmax ~260 nm) compared to saturated esters like ingenol-3-angelate. This property is critical for analytical detection (e.g., HPLC-UV).

Biological Implications: While Taxol and Artemisinin are clinically validated for anticancer and antimalarial uses, respectively, the bioactivity of the target compound remains understudied. Preliminary docking studies suggest its ester group may interact with hydrophobic enzyme pockets, akin to ingenol derivatives.

Methodological Considerations

  • Crystallographic Analysis : SHELX-based refinement is essential for resolving the compound’s stereochemistry, particularly the 10Z configuration and methyl group orientations.
  • Hydrogen Bond Analysis : Graph set analysis (as per Etter’s formalism ) can decode supramolecular architectures in crystals, aiding in polymorphism studies.
  • Comparative Solubility: Predicted LogP values (via software like MarvinSketch) align with diterpenoid esters, suggesting moderate lipophilicity suitable for prodrug formulations.

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be determined experimentally?

  • Methodology : X-ray crystallography is the gold standard for resolving complex molecular geometries. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, leveraging the software's robustness in handling small-molecule structures . Ensure proper crystal preparation (e.g., solvent evaporation or slow diffusion) to obtain high-quality single crystals. For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, highlighting bond lengths and angles critical for stereochemical assignments .

Q. What analytical techniques are suitable for characterizing hydrogen bonding networks in this compound?

  • Methodology : Combine crystallographic data with graph set analysis (as described by Bernstein et al.) to classify hydrogen-bonding motifs (e.g., chains, rings) and assess their influence on crystal packing . Pair this with FT-IR spectroscopy to detect O–H and C=O stretching frequencies, which confirm hydrogen bond formation.

Q. How can solubility challenges be addressed during purification?

  • Methodology : Screen solvents with varying polarities (e.g., hexane/ethyl acetate gradients) via thin-layer chromatography (TLC). If the compound is poorly soluble, consider derivatization (e.g., acetylation of hydroxyl groups) to enhance solubility, followed by recrystallization in mixed solvents like dichloromethane/methanol .

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

  • Methodology : Cross-validate NMR chemical shifts (e.g., 13C^{13}\text{C} DEPT) with computed density functional theory (DFT) models to identify discrepancies in stereochemical assignments. For crystallographic ambiguities (e.g., disorder in methyl groups), refine occupancy parameters in SHELXL and validate using residual density maps .

Q. What strategies optimize the synthesis of this compound’s derivatives for bioactivity studies?

  • Methodology : Design a modular synthesis approach, focusing on the (E)-3-phenylprop-2-enoate moiety as a reactive site. Use Suzuki-Miyaura coupling to introduce aryl groups or click chemistry for azide-alkyne cycloadditions. Monitor reaction progress via high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H}-1H^{1}\text{H} COSY NMR to confirm regioselectivity .

Q. How can conformational flexibility be analyzed to predict intermolecular interactions?

  • Methodology : Perform variable-temperature NMR to study dynamic behavior (e.g., ring puckering in the oxatetracyclic core). Complement this with molecular dynamics simulations using software like GROMACS, parameterizing force fields with crystallographic bond distances and angles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate
Reactant of Route 2
[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.